

An In-depth Technical Guide to Methoxyhydroxyphenylglycol (MHPG): Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: *Methoxyhydroxyphenylglycol*

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Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of the neurotransmitter norepinephrine, serves as a critical biomarker for assessing the activity of the noradrenergic system.^[1] Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is frequently quantified in neuroscience research and clinical studies to investigate the pathophysiology of psychiatric and neurological disorders and to monitor therapeutic responses to pharmacological agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for MHPG.

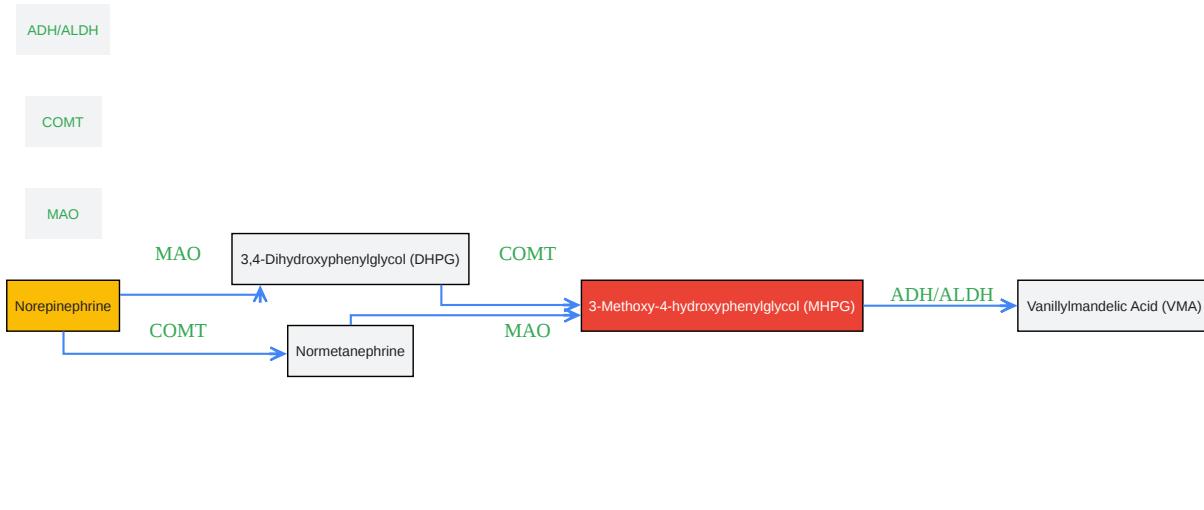
Chemical Properties and Structure

MHPG is a catecholamine metabolite formed through the enzymatic action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on norepinephrine.^[2] Its chemical structure and properties are summarized below.

| Property | Value | Source |
|------------------------|-------------------------------------------------------------------------|---------------------|
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | [3] |
| Synonyms | MHPG, MOPEG, Vanylglycol, HMPG | [4] |
| Molecular Formula | C ₉ H ₁₂ O ₄ | [3] |
| Molar Mass | 184.19 g/mol | [4] |
| CAS Number | 534-82-7 | [3] |
| SMILES | COc1=C(C=C(C=C1)C(C(=O)O)O | [3] |
| InChI | InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | [3] |
| Physical State | Solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| pKa (strongest acidic) | 9.91 (Predicted) | [1] |
| Solubility | DMSO: 100 mg/mL (with ultrasonic and warming) | |

Norepinephrine Metabolism and the Role of MHPG

MHPG is a key downstream product of norepinephrine metabolism. The metabolic cascade primarily involves two enzymatic pathways. In the neuronal pathway, norepinephrine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues to yield MHPG. Alternatively, in extraneuronal tissues, norepinephrine can be first O-methylated by COMT to normetanephrine, which is subsequently deaminated by MAO to form MHPG.[\[2\]](#)



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Metabolic pathway of norepinephrine to MHPG.

Experimental Protocols for MHPG Quantification

The accurate measurement of MHPG in biological matrices is crucial for its application as a biomarker. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of MHPG in Human Plasma by HPLC-ECD

This protocol provides a method for the determination of MHPG in human plasma using HPLC with electrochemical detection.

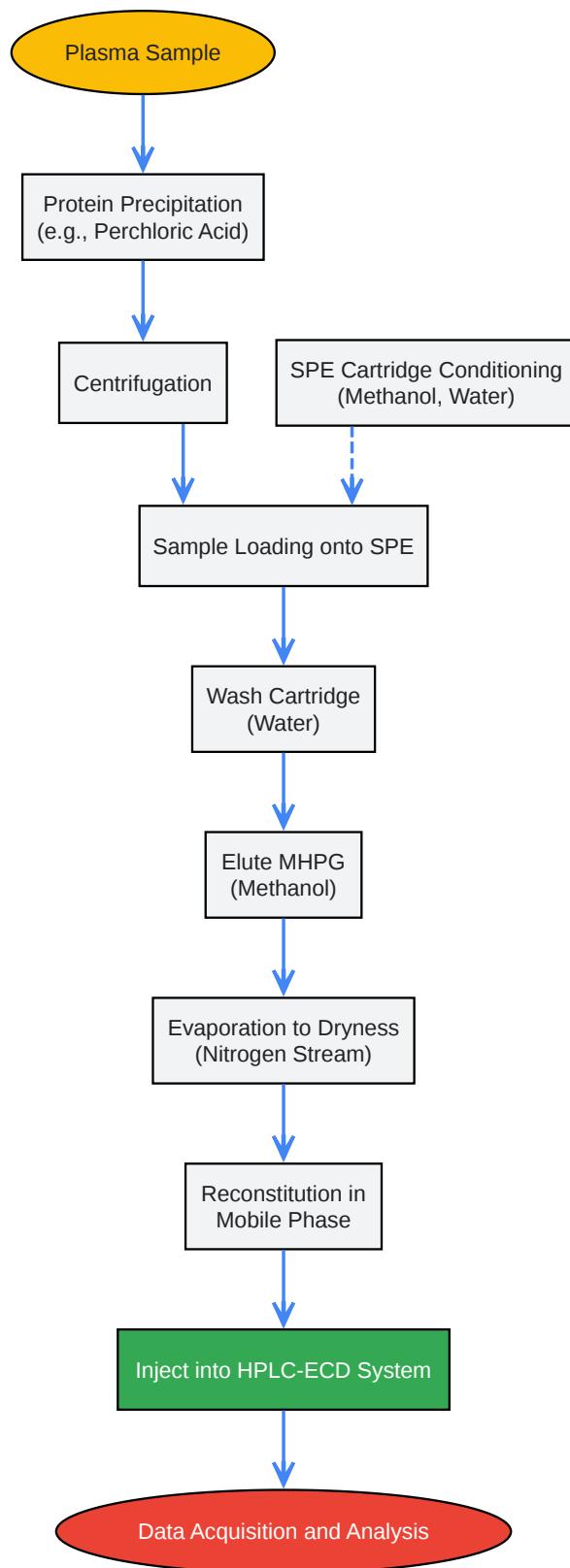
1. Sample Preparation (Solid-Phase Extraction)

- Protein Precipitation: To 1 mL of plasma, add an equal volume of a suitable protein precipitating agent (e.g., ice-cold 0.4 M perchloric acid). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

- Solid-Phase Extraction (SPE):
 - Condition a C8 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
 - Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic substances.
 - Elute MHPG with 1 mL of a suitable organic solvent (e.g., methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the HPLC mobile phase.

2. HPLC-ECD Analysis

- HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol. The exact composition should be optimized for separation.
- Flow Rate: Typically 0.8-1.0 mL/min.
- Injection Volume: 20-50 μ L.
- Electrochemical Detector: A coulometric electrochemical detector is recommended for high sensitivity. Set the potential of the working electrode to an appropriate oxidation potential for MHPG (e.g., +0.78 V).

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Workflow for MHPG analysis in plasma by HPLC-ECD.

Quantification of MHPG Sulfate in Human Urine by LC-MS/MS

This protocol outlines a simple and rapid method for the determination of MHPG sulfate in human urine using LC-MS/MS.

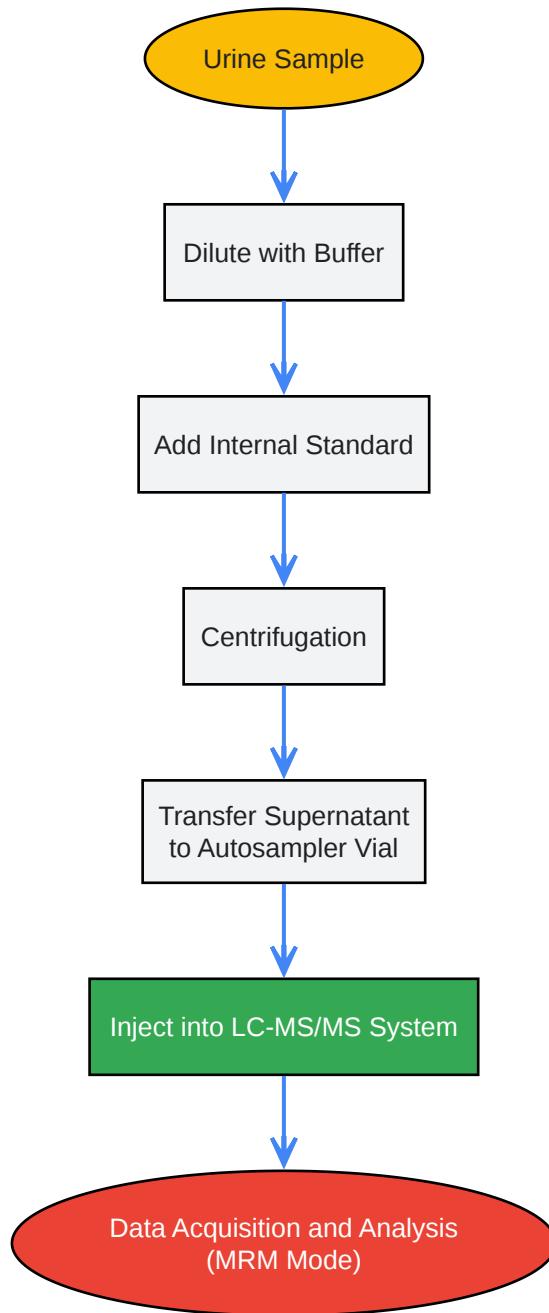
1. Sample Preparation

- Dilution: Dilute 50 μ L of urine with 1 mL of an appropriate buffer (e.g., ammonium formate buffer).
- Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterium-labeled MHPG analog).
- Centrifugation: Centrifuge the sample to pellet any particulate matter.
- Transfer: Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient of an aqueous solution containing an appropriate modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application.
- Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific MHPG species being analyzed (free or conjugated).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for MHPG and its internal standard to ensure selectivity and accurate quantification.



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Workflow for MHPG analysis in urine by LC-MS/MS.

Conclusion

MHPG is an invaluable biomarker in the field of neuroscience and drug development for monitoring noradrenergic activity. The analytical methods described in this guide, particularly HPLC-ECD and LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices. A thorough understanding of its chemical properties, structure, and metabolic pathways is essential for the robust design and interpretation of studies utilizing MHPG as a primary endpoint.

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